molecular formula C10H9ClO3 B8682763 8-Chloro-6-methoxychroman-4-one

8-Chloro-6-methoxychroman-4-one

Cat. No. B8682763
M. Wt: 212.63 g/mol
InChI Key: SGBAAKONPQXQKY-UHFFFAOYSA-N
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Patent
US06576657B2

Procedure details

Phosphorous pentachloride (1.3 g; 6.2 mmol) was added to a suspension of 3-(2-chloro-4-methoxyphenoxy)propionic acid (0.85 g; 3.7 mmol; from step (ii) above) in benzene (10 mL). The resultant clear solution was heated quickly to boiling and then cooled on an ice bath. Aluminium chloride (1.5 g; 11 mmol) was added in portions and, after complete addition, ice water was added. Extraction with ether, washing of the organic layer with NaHCO3/aq. and NaOH (2M; aq.), drying (Na2SO4) and concentration yielded 0.73 g (93%) of the sub-title compound.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
3-(2-chloro-4-methoxyphenoxy)propionic acid
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[Cl:7][C:8]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:9]=1[O:10][CH2:11][CH2:12][C:13]([OH:15])=O.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[Cl:7][C:8]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[C:16]2[C:9]=1[O:10][CH2:11][CH2:12][C:13]2=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
3-(2-chloro-4-methoxyphenoxy)propionic acid
Quantity
0.85 g
Type
reactant
Smiles
ClC1=C(OCCC(=O)O)C=CC(=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant clear solution was heated quickly
TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
WASH
Type
WASH
Details
washing of the organic layer with NaHCO3/aq
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and NaOH (2M; aq.), drying
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4) and concentration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C2C(CCOC12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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